1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone
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Overview
Description
1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a pyrrolidinone derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively. In
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor properties. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor properties. It has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone is its potential therapeutic properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of various diseases.
Future Directions
There are a number of future directions for research on 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone. One direction is to further study its mechanism of action, which may lead to a better understanding of its potential therapeutic properties. Another direction is to optimize its use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, further research could explore the potential use of 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone in combination with other compounds, which may enhance its therapeutic properties.
Synthesis Methods
1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone has been synthesized through a number of methods, including the reaction of 1-(2-bromoethyl)-2-pyrrolidinone with 4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxylic acid, followed by oxidation with NaIO4. Another method involves the reaction of 1-(2-bromoethyl)-2-pyrrolidinone with 1-(4-aminobutyl)-2-piperidone, followed by oxidation with NaIO4. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
1-[2-oxo-2-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15-3-1-8-19(15)13-16(22)18-10-4-14(5-11-18)6-12-20-9-2-7-17-20/h2,7,9,14H,1,3-6,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVRBMPRZHXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone |
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